molecular formula C19H19NO3 B2411609 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide CAS No. 2034555-68-3

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide

Cat. No.: B2411609
CAS No.: 2034555-68-3
M. Wt: 309.365
InChI Key: ZHIDZXAQEGPOFP-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is a synthetic organic compound that features a benzofuran ring, a methoxyethyl group, and a methylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the methylbenzamide moiety can contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide is unique due to its combination of a benzofuran ring, methoxyethyl group, and methylbenzamide moiety.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-3-5-9-15(13)19(21)20-12-18(22-2)17-11-14-8-4-6-10-16(14)23-17/h3-11,18H,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIDZXAQEGPOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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